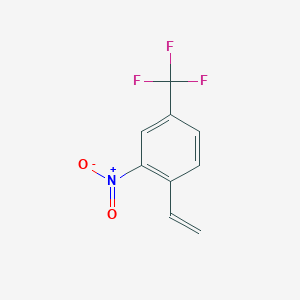

2-Nitro-4-(trifluoromethyl)-1-vinylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

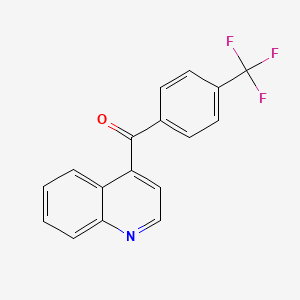

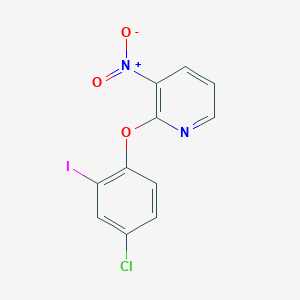

2-Nitro-4-(trifluoromethyl)-1-vinylbenzene is a chemical compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . It is used in the laboratory for research and development .

Molecular Structure Analysis

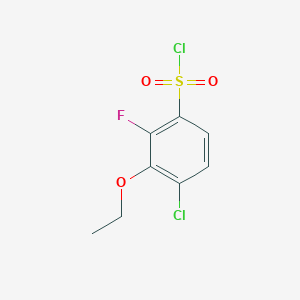

The molecular formula of 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene is C7H3ClF3NO4S . Its average mass is 289.616 Da and its monoisotopic mass is 288.942352 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene include a density of 1.5±0.1 g/cm3 and a boiling point of 273.8±40.0 °C at 760 mmHg .Applications De Recherche Scientifique

Electrosynthesis Applications : Electrochemical reductions of certain nitrobenzene derivatives can produce 1-nitro-2-vinylbenzene, a compound closely related to 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene. Such processes are significant for developing electrosynthetic routes in organic chemistry (Du & Peters, 2010).

Polymer Chemistry Innovations : In the field of polymer chemistry, trifunctional vinyl cross-linkers, which are structurally similar to 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene, have been synthesized and reacted with various chemical groups to create novel polydimethylsiloxane (PDMS) networks. These developments are crucial for advancing materials science and engineering (Madsen et al., 2013).

Insights into Chemoselectivity of Hydrogenation : Research into the adsorption of nitrobenzene and similar compounds on metal surfaces, using computational methods, helps in understanding the influence of adsorption configurations on the chemoselectivity of nitroarene compound hydrogenation. This knowledge is vital for catalysis and industrial chemistry (Zhang, Cao & Hu, 2017).

Catalysis and Nanochemistry : Studies on poly(N-vinyl-2-pyrrolidone)-protected Ni/Pd bimetallic colloidal nanoparticles have revealed their effectiveness as catalysts for the hydrogenation of various nitrobenzene derivatives. Such research is essential for the development of new catalytic materials (Lu & Toshima, 2000).

Environmental Applications : Investigations into the chemical reduction of nitrobenzene in synthetic wastewater using zerovalent iron highlight the potential environmental applications in pollution remediation and waste management (Mantha, Taylor, Biswas & Bewtra, 2001).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1-ethenyl-2-nitro-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c1-2-6-3-4-7(9(10,11)12)5-8(6)13(14)15/h2-5H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVXCXGPBBCMLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-4-(trifluoromethyl)-1-vinylbenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.